4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H15O3PSi and a molecular weight of 206.25 g/mol . This compound is part of the dioxaphospholane family, characterized by a phosphorus atom bonded to two oxygen atoms and forming a five-membered ring. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
The synthesis of 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can yield phosphines or phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that target phosphorus-related biological processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane involves its ability to act as a phosphorus donor in various chemical reactions. The trimethylsilyl group enhances its stability, allowing it to participate in reactions without rapid degradation. The compound can interact with molecular targets such as enzymes and receptors that are involved in phosphorus metabolism, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane include other dioxaphospholanes and trimethylsilyl derivatives. For example:
4,5-Dimethyl-1,3,2-dioxaphospholane: Lacks the trimethylsilyl group, making it less stable and reactive.
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88576-13-0 |
---|---|
Molekularformel |
C7H17O3PSi |
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
(4,5-dimethyl-1,3,2-dioxaphospholan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H17O3PSi/c1-6-7(2)9-11(8-6)10-12(3,4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
QDSCOBJWPYZNQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OP(O1)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.